1-(2-Bromoethoxy)-4-iodo-2-methylbenzene
Description
1-(2-Bromoethoxy)-4-iodo-2-methylbenzene is a halogenated aromatic ether characterized by a benzene ring substituted with a bromoethoxy group (–OCH₂CH₂Br) at the 1-position, an iodine atom at the 4-position, and a methyl group (–CH₃) at the 2-position. The bromoethoxy group is known for its utility in nucleophilic substitution reactions, while the iodine and methyl substituents influence electronic and steric effects, modulating reactivity and applications in medicinal chemistry or material science .
Properties
CAS No. |
651330-75-5 |
|---|---|
Molecular Formula |
C9H10BrIO |
Molecular Weight |
340.98 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C9H10BrIO/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
GBPBVBTXRSHAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, highlighting substituent variations and their implications:
*Calculated based on formula C₉H₁₀BrIO.
Key Observations:
- Halogen Effects: Iodine at the 4-position (as in the target compound) increases molecular weight and polarizability compared to chlorine (e.g., 1-(2-Bromoethoxy)-4-chlorobenzene) .
- Biological Activity : The bromoethoxy group is critical for bioactivity. For example, 1-(2-Bromoethoxy)-2-phenylbenzene achieves 100% larval mortality at 24 h, attributed to the ortho-phenyl group enhancing interaction with biological targets .
Comparative Reaction Data:
Spectroscopic and Physicochemical Properties
NMR Trends :
- Bromoethoxy Protons : In 1-(2-Bromoethoxy)-2,4-dibromobenzene, the –OCH₂CH₂Br group resonates at δ 4.46–4.42 ppm (t, J = 6.2 Hz) for CH₂Br and δ 3.75–3.70 ppm (t, J = 6.2 Hz) for OCH₂ . Similar shifts are expected for the target compound.
- Aromatic Protons : Methyl and iodine substituents deshield adjacent protons, as seen in 4-Bromo-2-iodo-1-methoxybenzene (δ 7.55 ppm for aromatic H) .
Thermal Properties :
- Melting points for bromoethoxy analogs range widely (e.g., 38–39°C for 1-(2-Bromoethoxy)-4-chlorobenzene vs. oily consistency for 1-(2-Bromoethoxy)-4-methylbenzene) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-methyl-4-iodophenol with 1,2-dibromoethane in the presence of a base like K₂CO₃ under reflux in polar aprotic solvents (e.g., DMF or acetone) promotes alkoxy group introduction . Solvent selection is critical: cyclic ethers (e.g., THF) or aromatic solvents (e.g., toluene) improve yield by stabilizing intermediates . Monitoring reaction progress via TLC or GC-MS ensures completion. Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and bromoethoxy chain protons (δ 3.6–4.3 ppm). Coupling constants (e.g., J = 6 Hz for ethoxy CH₂ groups) confirm substituent orientation .
- ¹³C NMR : Peaks at δ 29–32 ppm (BrCH₂), 68–70 ppm (OCH₂), and 115–135 ppm (aromatic carbons) .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 354 (Br and I isotopes split peaks).
- Melting Point : ~38–39°C (confirm crystallinity) .
Q. What are the key structural features influencing its stability?
- Methodological Answer : Steric hindrance from the 2-methyl group and electronic effects from the iodine substituent impact stability. X-ray crystallography reveals a dihedral angle of ~14.9° between the bromoethoxy chain and the aromatic ring, reducing steric strain . Storage under inert gas (N₂/Ar) at –20°C prevents degradation via C–Br bond cleavage .
Advanced Research Questions
Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electron density distribution. The iodine atom acts as a directing group in Suzuki-Miyaura coupling, with calculated activation energies (~25–30 kcal/mol) favoring oxidative addition with Pd(0) catalysts . Molecular dynamics simulations suggest the bromoethoxy chain adopts a gauche conformation, minimizing steric clashes during ligand exchange .
Q. What strategies resolve contradictions in reported reaction yields for derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For example, THF vs. DMF alters Pd(PPh₃)₄ catalyst efficiency in Ullmann couplings. Systematic Design of Experiments (DoE) identifies optimal parameters: 5 mol% catalyst, 80°C, and 18-hour reaction time maximize yield (85–92%) . Contradictory data on iodine substituent reactivity can be addressed via Hammett plots to quantify electronic effects .
Q. How is the compound utilized in pharmaceutical intermediate synthesis?
- Methodological Answer : It serves as a precursor for umeclidinium bromide (a COPD drug). Key steps:
- Step 1 : Nucleophilic substitution with azabicyclo[2.2.2]octane derivatives in THF/water mixtures .
- Step 2 : Chiral resolution via HPLC (Chiralpak AD-H column) ensures enantiopurity (>99% ee) .
- Step 3 : In vitro assays (e.g., MTT on A549 cells) validate bioactivity, with IC₅₀ values <10 nM for muscarinic receptor antagonism .
Q. What crystallographic insights explain its solid-state behavior?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, T = 293 K) reveals head-to-head molecular packing along the b-axis, stabilized by van der Waals interactions between bromine and methyl groups (3.5–4.0 Å). The unit cell parameters (a = 8.12 Å, b = 10.54 Å, c = 12.03 Å) and space group (P2₁/c) correlate with thermal stability (DSC: Tₘ = 39°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
